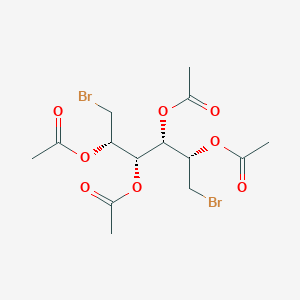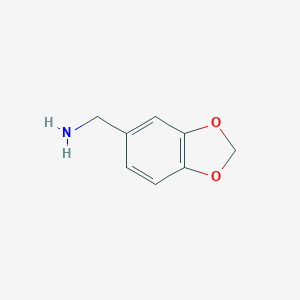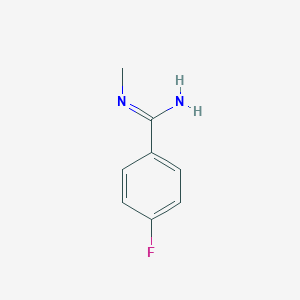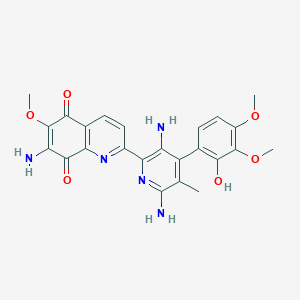
Streptonigrone-2'-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Streptonigrone-2'-imine (SNI) is a natural product isolated from the soil bacterium Streptomyces sp. SNI has been found to exhibit promising biological activities, including cytotoxicity against cancer cells, anti-inflammatory effects, and antibacterial properties.
Mécanisme D'action
The mechanism of action of Streptonigrone-2'-imine is not fully understood. However, studies have shown that Streptonigrone-2'-imine induces apoptosis in cancer cells by activating the caspase cascade. Streptonigrone-2'-imine has also been found to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation. The antibacterial activity of Streptonigrone-2'-imine is thought to be due to its ability to disrupt bacterial cell membranes.
Effets Biochimiques Et Physiologiques
Streptonigrone-2'-imine has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. Streptonigrone-2'-imine has also been found to inhibit the production of pro-inflammatory cytokines, which play a crucial role in inflammation. Additionally, Streptonigrone-2'-imine has been found to disrupt bacterial cell membranes, leading to bacterial death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Streptonigrone-2'-imine is its potent cytotoxic activity against cancer cells. This makes it a promising candidate for the development of anticancer drugs. Additionally, Streptonigrone-2'-imine has shown antibacterial activity against Gram-positive bacteria, which makes it a potential candidate for the development of new antibiotics. However, one of the limitations of Streptonigrone-2'-imine is its low solubility in water, which makes it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of Streptonigrone-2'-imine. One direction is the development of Streptonigrone-2'-imine derivatives with improved solubility and pharmacokinetic properties. Another direction is the investigation of the mechanism of action of Streptonigrone-2'-imine in more detail. Additionally, the potential of Streptonigrone-2'-imine as a lead compound for the development of new anticancer and antibacterial drugs can be explored further.
Conclusion
In conclusion, Streptonigrone-2'-imine is a natural product with promising biological activities, including cytotoxicity against cancer cells, anti-inflammatory effects, and antibacterial properties. The synthesis of Streptonigrone-2'-imine involves the isolation of the compound from the Streptomyces sp. culture broth. Streptonigrone-2'-imine has been extensively studied for its biological activities, and its mechanism of action is not fully understood. Streptonigrone-2'-imine has various biochemical and physiological effects, and its advantages and limitations for lab experiments have been discussed. Finally, several future directions for the study of Streptonigrone-2'-imine have been identified.
Méthodes De Synthèse
The synthesis of Streptonigrone-2'-imine involves the isolation of the compound from the Streptomyces sp. culture broth. The isolation process includes extraction, purification, and characterization. The extraction is carried out using organic solvents such as ethyl acetate, followed by purification using chromatographic techniques such as silica gel column chromatography. The final step involves the characterization of the compound using spectroscopic methods such as NMR and mass spectrometry.
Applications De Recherche Scientifique
Streptonigrone-2'-imine has been extensively studied for its biological activities. It has been found to exhibit potent cytotoxic activity against various cancer cell lines, including human colon adenocarcinoma, breast cancer, and lung cancer. Streptonigrone-2'-imine has also been found to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, Streptonigrone-2'-imine has shown antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Propriétés
Numéro CAS |
143139-76-8 |
|---|---|
Nom du produit |
Streptonigrone-2'-imine |
Formule moléculaire |
C24H23N5O6 |
Poids moléculaire |
477.5 g/mol |
Nom IUPAC |
7-amino-2-[3,6-diamino-4-(2-hydroxy-3,4-dimethoxyphenyl)-5-methylpyridin-2-yl]-6-methoxyquinoline-5,8-dione |
InChI |
InChI=1S/C24H23N5O6/c1-9-14(10-6-8-13(33-2)22(34-3)19(10)30)15(25)18(29-24(9)27)12-7-5-11-17(28-12)21(32)16(26)23(35-4)20(11)31/h5-8,30H,25-26H2,1-4H3,(H2,27,29) |
Clé InChI |
RRXBQPIAZQVIQO-UVTDQMKNSA-N |
SMILES isomérique |
CC\1=C(NC(=C(/C1=C\2/C=CC(=C(C2=O)OC)OC)N)C3=NC4=C(C=C3)C(=O)C(=C(C4=O)N)OC)N |
SMILES |
CC1=C(C(=C(N=C1N)C2=NC3=C(C=C2)C(=O)C(=C(C3=O)N)OC)N)C4=C(C(=C(C=C4)OC)OC)O |
SMILES canonique |
CC1=C(C(=C(N=C1N)C2=NC3=C(C=C2)C(=O)C(=C(C3=O)N)OC)N)C4=C(C(=C(C=C4)OC)OC)O |
Synonymes |
2'-decarboxy-2'-aminostreptonigrin streptonigrone-2'-imine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



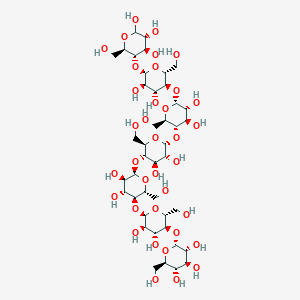
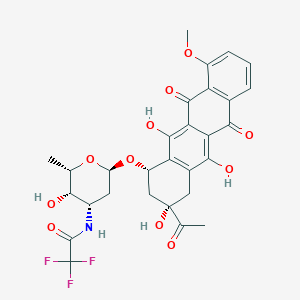
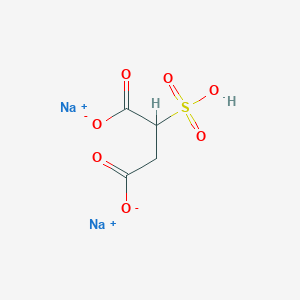
![tert-Butyl 6-[(1E)-2-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetate](/img/structure/B131054.png)
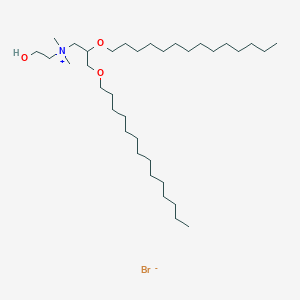
![4-Chloro-alpha-[methyl(trifluoroacetyl)amino]-benzeneacetic acid](/img/structure/B131056.png)
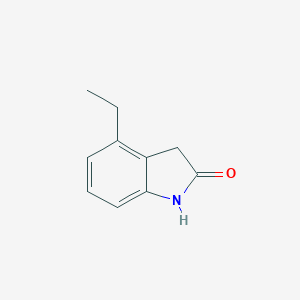
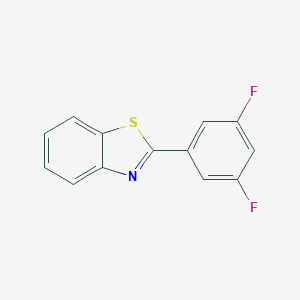
![[(2R,3R,4R,5S)-5-(Hydroxymethyl)-3,4-bis(phenylmethoxy)oxolan-2-yl]methanol](/img/structure/B131069.png)
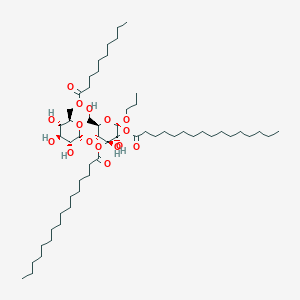
![N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide](/img/structure/B131072.png)
